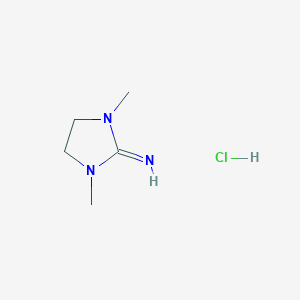
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as MPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPTB is a tetrazole-based compound that has been synthesized and studied for its various properties and mechanisms of action.
Mecanismo De Acción
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide inhibits PTP activity by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to the accumulation of phosphorylated proteins and downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the regulation of insulin signaling. N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide in lab experiments is its selectivity for certain PTPs, allowing for more targeted and specific inhibition. However, one limitation is that N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide may not be suitable for in vivo studies due to its poor solubility and potential toxicity.
Direcciones Futuras
There are several potential future directions for research involving N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of PTPs, which could have therapeutic applications in various diseases. Additionally, further studies are needed to determine the potential toxicity and pharmacokinetics of N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, as well as its efficacy in in vivo models. Overall, N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has shown promise as a potential tool for scientific research and therapeutic development.
Métodos De Síntesis
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with sodium azide to form 4-methoxyphenylazide. This is then reacted with 4-amino-1H-tetrazole to form N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has been studied for its potential applications in scientific research. One area of interest is its ability to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases (PTPs). PTPs are involved in various cellular processes, including cell growth and differentiation, and their dysregulation has been linked to various diseases, including cancer and diabetes. N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to selectively inhibit certain PTPs, making it a potential therapeutic agent for these diseases.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-14-8-4-12(5-9-14)17-15(21)11-2-6-13(7-3-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQJSZRZGSTCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone](/img/structure/B2496339.png)
![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2496340.png)

![N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2496344.png)


![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2496349.png)

![N-(2-fluorophenyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2496353.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)

